![molecular formula C10H8N2O4 B5617411 methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate](/img/structure/B5617411.png)
methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate
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Overview
Description
“Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate” is a chemical compound with the formula C11H9NO4 . It is also known as 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C1=CC=CC=C21)N(C2=O)C(CO)C(OC)=O
. The InChI representation is 1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.19 . It is predicted to have a density of 1.368±0.06 g/cm3 . The melting point is 113 °C, and the boiling point is predicted to be 345.7±25.0 °C . The flash point is 162.9°C, and the vapor pressure is 6.04E-05mmHg at 25°C . The refractive index is 1.581 .Scientific Research Applications
Structural Analysis via X-ray Crystallography
This compound has been structurally characterized using X-ray crystallography . This technique allows for the determination of the three-dimensional atomic and molecular structure of a crystal, where the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions . By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. This information is used to determine the mean positions of the atoms in the crystal as well as their chemical bonds, their disorder and various other information.
NMR Spectroscopy in Structural Elucidation
The structure of methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate has been further elucidated using homo- and heteronuclear 2D NMR correlation spectroscopy . NMR spectroscopy is a powerful and theoretically complex analytical tool that is used to determine the content and purity of a sample as well as its molecular structure. For example, NMR can quantitatively analyze mixtures containing known compounds and can be used to determine the structure of unknown compounds.
Antimicrobial Activity
Research has been conducted on derivatives of this compound for potential antimicrobial activity . The antimicrobial properties of compounds are important for the development of new drugs and treatments for various infections. This application is crucial in the pharmaceutical industry, where new antimicrobial agents are constantly needed to combat resistant strains of bacteria and other pathogens .
Safety and Hazards
While specific safety and hazard information for “methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate” is not provided in the search results, general precautions should be taken when handling this compound. It should be stored in a dry, sealed container, away from fire sources and oxidizers . It should not come into contact with strong acids or bases . Protective measures such as wearing gloves and goggles should be taken to avoid direct contact with the skin and eyes .
Mechanism of Action
Target of Action
This compound is often used in early discovery research as part of a collection of unique chemicals .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
methyl N-(1,3-dioxoisoindol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)11-12-8(13)6-4-2-3-5-7(6)9(12)14/h2-5H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEDZIJLFIPWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate |
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